molecular formula C9H10BrFO B1524729 3-(4-Bromo-2-fluorophenyl)propan-1-OL CAS No. 1057671-56-3

3-(4-Bromo-2-fluorophenyl)propan-1-OL

Cat. No.: B1524729
CAS No.: 1057671-56-3
M. Wt: 233.08 g/mol
InChI Key: FCONJJUHDSNWII-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)propan-1-OL is an organic compound with the molecular formula C9H10BrFO and a molecular weight of 233.08 g/mol . This compound features a bromine and fluorine-substituted phenyl ring attached to a propanol chain. It is primarily used in research and development settings, particularly in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)propan-1-OL typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Low temperatures (0°C to room temperature)

    Reagents: Grignard reagent (e.g., ethylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction to the corresponding alkane using strong reducing agents.

    Substitution: Halogen substitution reactions, particularly involving the bromine atom, using nucleophiles like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone, or other nucleophiles under appropriate conditions.

Major Products

    Oxidation: 3-(4-Bromo-2-fluorophenyl)propan-1-one or 3-(4-Bromo-2-fluorophenyl)propanoic acid.

    Reduction: 3-(4-Bromo-2-fluorophenyl)propane.

    Substitution: 3-(4-Iodo-2-fluorophenyl)propan-1-OL.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)propan-1-OL is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In studies involving the modification of biological molecules for enhanced activity or stability.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)propan-1-OL depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding or other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)propan-1-OL: Lacks the fluorine atom, which can affect its reactivity and interactions.

    3-(4-Fluorophenyl)propan-1-OL: Lacks the bromine atom, leading to different chemical and biological properties.

    3-(4-Chloro-2-fluorophenyl)propan-1-OL:

Uniqueness

3-(4-Bromo-2-fluorophenyl)propan-1-OL is unique due to the presence of both bromine and fluorine atoms on the phenyl ring This combination of substituents can enhance the compound’s reactivity and its ability to participate in various chemical reactions

Properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCONJJUHDSNWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700685
Record name 3-(4-Bromo-2-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057671-56-3
Record name 4-Bromo-2-fluorobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057671-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromo-2-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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